molecular formula C15H28O7 B1676784 m-PEG5-2-methylacrylate CAS No. 48074-75-5

m-PEG5-2-methylacrylate

Cat. No. B1676784
CAS RN: 48074-75-5
M. Wt: 320.38 g/mol
InChI Key: LJFWOCHHKHGDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG5-2-methylacrylate is a PEG- and Alkyl/ester-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

M-PEG5-2-methylacrylate can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular structure of m-PEG5-2-methylacrylate is C15H28O7 .


Chemical Reactions Analysis

M-PEG5-2-methylacrylate is a PROTAC linker that belongs to the PEG and Alkyl/ester class and can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG5-2-methylacrylate is 320.38 g/mol . It has a topological polar surface area of 72.4 Ų and a rotatable bond count of 17 .

Safety And Hazards

M-PEG5-2-methylacrylate is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

M-PEG5-2-methylacrylate has potential research and development risk . It is used for research purposes only .

properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWOCHHKHGDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG5-2-methylacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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